Nigellimine N-oxide
Description
Structure
3D Structure
Properties
CAS No. |
96562-85-5 |
|---|---|
Molecular Formula |
C12H13NO3 |
Molecular Weight |
219.24 g/mol |
IUPAC Name |
6,7-dimethoxy-1-methyl-2-oxidoisoquinolin-2-ium |
InChI |
InChI=1S/C12H13NO3/c1-8-10-7-12(16-3)11(15-2)6-9(10)4-5-13(8)14/h4-7H,1-3H3 |
InChI Key |
GVQWAJKTFATJEW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=[N+](C=CC2=CC(=C(C=C12)OC)OC)[O-] |
Origin of Product |
United States |
Isolation, Purification, and Dereplication Methodologies
Dereplication Approaches in Complex Extracts
Dereplication is a critical process in natural product chemistry for the rapid identification of known compounds from a complex mixture, such as a plant extract. This early-stage identification helps to avoid the time-consuming and resource-intensive process of re-isolating and re-characterizing previously discovered substances. For a compound like Nigellimine N-oxide, which is often present alongside numerous other alkaloids and secondary metabolites in Nigella sativa seeds, dereplication is an efficient strategy to pinpoint its presence. researchgate.net
Modern dereplication approaches heavily rely on hyphenated analytical techniques, particularly those combining liquid chromatography (LC) with mass spectrometry (MS). researchgate.net Research on Nigella sativa extracts demonstrates that Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) is a powerful and frequently utilized tool for this purpose. mdpi.com This method involves chromatographically separating the components of the crude extract and then analyzing them with a high-resolution mass spectrometer. The instrument provides highly accurate mass measurements of the parent ions and their fragmentation patterns (MS/MS data).
This high-quality mass data serves as a fingerprint for each compound. By comparing the accurate mass and fragmentation data against comprehensive databases of natural products, researchers can tentatively identify known compounds like Nigellimine N-oxide. researchgate.netmdpi.com Several studies have successfully employed metabolomic profiling assisted by LC-HRMS to dereplicate Nigellimine N-oxide from crude extracts of Nigella sativa seeds. researchgate.netresearchgate.net Another similar technique, High-Performance Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (HPLC-ESI-MS/MS), has also been used to analyze the phytochemical composition of N. sativa seed extracts, identifying various classes of compounds, including alkaloids. nih.gov
The dereplication process using LC-MS typically involves the following steps:
Preparation of a crude or partially purified extract from the source material (e.g., Nigella sativa seeds). silae.it
Injection of the extract into an LC-MS system.
Separation of the chemical constituents based on their physicochemical properties by the LC column.
Ionization of the eluted compounds and detection by the mass spectrometer, which measures the mass-to-charge ratio (m/z) with high precision.
Comparison of the experimental m/z values and MS/MS fragmentation patterns with entries in chemical databases (e.g., PubChem, ChemSpider, Reaxys) or in-house libraries. researchgate.net
This approach has successfully identified Nigellimine N-oxide as one of many constituents in N. sativa extracts, alongside other related alkaloids such as nigellimine, nigellidine (B12853491), and nigellicine. mdpi.comresearchgate.net
Table 1: Summary of Dereplication Studies Identifying Nigellimine N-oxide
| Study Focus | Analytical Technique | Source Material | Key Compounds Identified (including) | Reference |
| Anti-HPV Potential of Herbal Mixture | LC-HRMS | Nigella sativa Seed Crude Extract | Nigellimine, Nigellimine N-oxide , Nigellicine, Nigellidine, Nigellamine C, Nigellamine A1 | mdpi.comresearchgate.net |
| Metabolomic Profiling | HR-LCMS | Nigella sativa Seed Crude Extract | Nigellimine, Nigellimine N-oxide , Nigeglanine, Salfredin B11, Nigellicine, Nigellidine | researchgate.net |
| Phytochemical Analysis for Fertility Effects | HPLC-ESI-MS/MS | Ethanolic Extract of Nigella sativa Seeds | Magnoflorine, Hederagenin, Thymoquinone (B1682898) derivatives, Palmitic Acid | nih.gov |
Advanced Spectroscopic and Structural Elucidation Studies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural elucidation of organic molecules like nigellimine N-oxide. Through the analysis of one-dimensional and two-dimensional NMR data, a complete assignment of proton (¹H) and carbon (¹³C) signals is achievable.
One-Dimensional NMR (¹H, ¹³C)
The ¹H-NMR spectrum of nigellimine N-oxide, recorded in deuterated chloroform (B151607) (CDCl₃) at 300 MHz, reveals key structural features. A singlet resonating at δ 2.87 ppm, integrating to three protons, is assigned to the methyl group at the C-1 position. clockss.org The downfield shift of this signal is attributed to the deshielding effect of the adjacent positively charged nitrogen atom of the N-oxide group. clockss.org Two distinct singlets for three protons each are observed at δ 4.01 and δ 4.04 ppm, corresponding to the two methoxy (B1213986) groups on the aromatic ring. clockss.org The aromatic region of the spectrum displays two one-proton singlets at δ 7.03 and δ 7.13 ppm, which are assigned to the protons at C-5 and C-8, respectively. clockss.org Furthermore, two doublets, each integrating to one proton, appear at δ 7.38 and δ 8.13 ppm. These signals are assigned to the H-4 and H-3 protons, respectively, and they exhibit a mutual ortho-coupling with a coupling constant of 7.05 Hz. clockss.org The significant downfield shift of the H-3 doublet is consistent with its proximity to the quaternary nitrogen atom. clockss.org
The combination of these ¹H-NMR data points provides a detailed picture of the proton environment within the nigellimine N-oxide molecule.
Table 1: ¹H NMR Spectroscopic Data for Nigellimine N-oxide (300 MHz, CDCl₃)
| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |
| 2.87 | s | 3H | 1-CH₃ |
| 4.01 | s | 3H | OCH₃ |
| 4.04 | s | 3H | OCH₃ |
| 7.03 | s | 1H | H-5 |
| 7.13 | s | 1H | H-8 |
| 7.38 | d (J=7.05 Hz) | 1H | H-4 |
| 8.13 | d (J=7.05 Hz) | 1H | H-3 |
s: singlet, d: doublet
While specific ¹³C NMR data for nigellimine N-oxide is not detailed in the provided search results, its analysis would be crucial for confirming the carbon framework and the positions of the substituents. Generally, ¹³C NMR provides information on the number of unique carbon environments and their chemical nature (aliphatic, aromatic, carbonyl, etc.).
Two-Dimensional NMR Techniques (COSY, HMQC, HMBC, NOESY)
To further confirm the structural assignments and establish connectivity between different parts of the molecule, a suite of two-dimensional (2D) NMR experiments is employed.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would definitively confirm the ortho-coupling between the H-3 and H-4 protons, as indicated by the observed doublets in the ¹H-NMR spectrum. clockss.orgbas.bg A cross-peak between the signals at δ 7.38 and δ 8.13 ppm would validate their spatial proximity.
HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded protons and carbons. An HMQC or HSQC spectrum would allow for the unambiguous assignment of the carbon signals attached to each proton. For instance, it would link the proton signal at δ 2.87 ppm to the carbon of the 1-CH₃ group and the aromatic proton signals to their corresponding aromatic carbons.
HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals long-range (typically 2-3 bond) correlations between protons and carbons. HMBC is instrumental in connecting the different structural fragments of nigellimine N-oxide. For example, correlations would be expected from the 1-CH₃ protons to the C-1 and C-9a carbons, and from the methoxy protons to their respective aromatic carbons. Correlations from H-3 and H-4 to the nitrogen-bearing quaternary carbon would further solidify the isoquinoline (B145761) core structure. researchgate.net
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons, regardless of their bonding connectivity. This is particularly useful for determining stereochemistry and the through-space arrangement of substituents. For nigellimine N-oxide, a NOESY experiment could show correlations between the 1-CH₃ protons and the H-8 proton, providing evidence for their spatial closeness.
The collective data from these 1D and 2D NMR experiments provide a robust and complete structural elucidation of nigellimine N-oxide. researchgate.netresearchgate.net
Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis
Mass spectrometry is an indispensable tool for determining the molecular weight and formula of a compound, as well as for gaining structural insights through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HR-LCMS, UPLC-QTOF-MS)
High-resolution mass spectrometry techniques, such as High-Resolution Liquid Chromatography-Mass Spectrometry (HR-LCMS) and Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF-MS), have been utilized to analyze nigellimine N-oxide. researchgate.netresearchgate.net These methods provide highly accurate mass measurements, which are crucial for determining the elemental composition of the molecule.
Initial electron impact (EI) mass spectrometry suggested a molecular ion peak at m/z 203.0956, corresponding to the formula C₁₂H₁₃NO₂. clockss.org However, a subsequent analysis using field desorption (FD), a softer ionization technique, revealed the true molecular ion peak at m/z 219. clockss.org This discrepancy highlights the lability of the N-oxide functional group, which can readily lose an oxygen atom under certain ionization conditions. The peak at m/z 203 represents the [M-O]⁺ fragment. clockss.org The molecular formula for nigellimine N-oxide is established as C₁₂H₁₃NO₃. thegoodscentscompany.com
Table 2: High-Resolution Mass Spectrometry Data for Nigellimine N-oxide
| Technique | Ion | Observed m/z | Calculated m/z | Formula |
| EIMS | [M-O]⁺ | 203.0956 | 203.0946 | C₁₂H₁₃NO₂ |
| FDMS | [M]⁺ | 219 | - | C₁₂H₁₃NO₃ |
Tandem Mass Spectrometry (MS/MS) for Structural Information
Tandem mass spectrometry (MS/MS) involves the selection of a specific precursor ion (in this case, the molecular ion of nigellimine N-oxide) and its subsequent fragmentation through collision-induced dissociation (CID). researchgate.net The analysis of the resulting product ions provides valuable information about the molecule's structure.
The mass spectrum of nigellimine N-oxide shows prominent fragment peaks. The most intense peak is observed at m/z 203, corresponding to the loss of an oxygen atom ([M-O]⁺) from the molecular ion. clockss.org Other significant fragments are observed at m/z 188, 172, 160, 145, 131, and 117. clockss.org The fragmentation pathway often involves the characteristic loss of the N-oxide oxygen, a common feature for such compounds. researchgate.netscielo.br The fragmentation pattern can help to confirm the presence of the isoquinoline core and the nature and position of the substituents.
Ultraviolet-Visible (UV-Vis) and Infrared (IR) Spectroscopy for Chromophore and Functional Group Analysis
UV-Vis and IR spectroscopy provide complementary information regarding the chromophores and functional groups present in nigellimine N-oxide.
Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV spectrum of nigellimine N-oxide, measured in methanol (B129727), displays absorption maxima (λmax) at 236, 310, and 324 nm, with shoulders at 267, 278, and 289 nm. clockss.org These absorptions are characteristic of the extended π-electron system of the isoquinoline ring system, which acts as a chromophore. clockss.orgresearchgate.net The specific pattern of absorption bands provides evidence for the substituted isoquinoline structure.
Infrared (IR) Spectroscopy: The IR spectrum, recorded in chloroform, shows prominent absorption bands that correspond to specific functional groups within the molecule. clockss.org Key absorptions include:
2900 and 2845 cm⁻¹: C-H stretching vibrations of the methyl and methoxy groups. clockss.org
1600 cm⁻¹: C=C stretching vibrations of the aromatic ring. clockss.org
1318 cm⁻¹: Likely associated with the N-O stretching vibration of the N-oxide group. clockss.org
1155 cm⁻¹: C-O stretching vibrations of the methoxy groups. clockss.org
902 cm⁻¹: Aromatic C-H out-of-plane bending vibrations. clockss.org
Together, the UV-Vis and IR spectra corroborate the structural features deduced from NMR and mass spectrometry, confirming the presence of the aromatic isoquinoline core, methoxy groups, and the N-oxide functionality. researchgate.net
X-ray Crystallography for Absolute Stereochemistry and Conformation (If applicable to related isoquinoline N-oxides)
While X-ray crystallographic data for Nigellimine N-oxide itself is not published, the structures of related isoquinoline N-oxides have been determined using this technique. mjcce.org.mk This provides a valuable model for understanding the three-dimensional structure and absolute stereochemistry of this class of compounds.
For instance, the X-ray crystal structure of 1-hydroxymethyl-6,7-dimethoxyisoquinoline-N-oxide, an alkaloid isolated from Calycotome villosa, has been elucidated. mjcce.org.mkspectrabase.com Such studies confirm the planar nature of the isoquinoline ring system and the geometry of the N-oxide functional group. The crystallographic data provides precise bond lengths, bond angles, and torsion angles, which are essential for a complete structural description. The determination of the crystal system and space group offers insights into the packing of the molecules in the solid state.
Biosynthetic Pathways and Metabolic Profiling
Proposed Biosynthetic Routes to Isoquinoline (B145761) Alkaloids and N-oxides
The biosynthesis of isoquinoline alkaloids is a well-studied pathway in the plant kingdom, typically originating from the amino acid tyrosine. Through a series of enzymatic reactions, tyrosine is converted to dopamine (B1211576) and 4-hydroxyphenylacetaldehyde. These two intermediates condense to form the central precursor of most isoquinoline alkaloids, (S)-norcoclaurine. Subsequent modifications, including methylations, hydroxylations, and oxidative coupling, lead to the vast structural diversity observed in this class of compounds.
Nigellimine, the direct precursor to Nigellimine N-oxide, is an isoquinoline alkaloid. nih.govresearchgate.net The formation of an N-oxide from its parent tertiary amine alkaloid is a common metabolic step. clockss.orgnih.gov This process involves the direct oxidation of the nitrogen atom in the isoquinoline core. clockss.orgmedchemexpress.com This conversion is generally considered a detoxification or metabolic modification step, potentially altering the compound's solubility, stability, or biological activity. The N-oxide functional group is characterized by a coordinate covalent bond between the nitrogen and oxygen atoms. clockss.org
Enzymatic Steps and Precursors in Nigellimine N-oxide Formation
The immediate precursor for the formation of Nigellimine N-oxide is the parent alkaloid, Nigellimine. nih.govresearchgate.netjptcp.com The conversion is a specific oxidation reaction targeting the tertiary nitrogen atom within the Nigellimine structure.
Nigellimine → Nigellimine N-oxide
While the specific enzyme responsible for this transformation in Nigella sativa has not been definitively identified, the N-oxidation of tertiary amine alkaloids in biological systems is typically catalyzed by monooxygenases. nih.gov These enzymes, which include cytochrome P450-dependent monooxygenases (CYPs) and flavin-containing monooxygenases (FMOs), utilize molecular oxygen and a reducing agent (like NADPH) to incorporate one atom of oxygen into the substrate. nih.gov It is hypothesized that a specific isoform from one of these enzyme families is responsible for the precise oxidation of Nigellimine to yield Nigellimine N-oxide in Nigella sativa.
Spatial and Temporal Accumulation Patterns in Nigella sativa Seeds
Research into the distribution of metabolites within Nigella sativa seeds reveals a distinct pattern of localization. Chemical and anatomical analyses have shown that specialized metabolites, including the indazole alkaloids nigellidine (B12853491) and nigellicine, are almost exclusively stored in the seed coat. mdpi.comnih.govresearchgate.net In contrast, primary metabolites like organic and amino acids are found predominantly in the inner seed tissues (the endosperm and embryo). mdpi.comnih.gov Given that Nigellimine N-oxide is a specialized alkaloid, it is highly probable that it follows a similar spatial accumulation pattern, concentrating primarily in the seed coat. This localization may serve a protective role for the seed, defending it against pathogens or herbivores. ujpronline.com
The accumulation of metabolites is also temporally regulated during seed development. Studies have identified two significant metabolic shifts as the seed matures. plos.org The initial phase involves the accumulation of storage compounds like lipids and proteins. plos.org A later shift is characterized by the biosynthesis of volatile organic compounds and other specialized metabolites. plos.org The levels of many amino acids, which serve as precursors for alkaloids, peak during the mid-to-late stages of development before gradually declining as they are channeled into secondary metabolism. plos.org It is therefore likely that the biosynthesis and accumulation of Nigellimine N-oxide occur during these later stages of seed maturation, concurrent with the production of other defensive and specialized compounds.
Table 1: Spatial Distribution of Major Metabolite Classes in Nigella sativa Seeds
| Metabolite Class | Primary Location | Reference(s) |
|---|---|---|
| Alkaloids (e.g., Nigellidine, Nigellicine) | Seed Coat | mdpi.com, nih.gov, researchgate.net |
| Volatile Monoterpenes (e.g., Thymoquinone) | Seed Coat | mdpi.com, nih.gov |
| Organic and Amino Acids | Inner Seed Tissues (Endosperm, Embryo) | mdpi.com, nih.gov |
| Sugars and Sugar Alcohols | Both Seed Coat and Inner Tissues | mdpi.com, nih.gov |
| Saponins (e.g., α-Hederin) | Both Seed Coat and Inner Tissues | mdpi.com, nih.gov |
Untargeted Metabolomics Approaches for Pathway Elucidation
Untargeted metabolomics has become a powerful tool for elucidating the complex metabolic networks in plants, including the biosynthetic pathways in Nigella sativa. nih.govtandfonline.com This approach aims to capture a comprehensive snapshot of all small-molecule metabolites present in a biological sample at a specific point in time. By analyzing seeds at different developmental stages or comparing different tissues, researchers can identify novel compounds, observe metabolic fluxes, and propose biosynthetic relationships between metabolites. plos.orgmdpi.com
Analytical platforms such as Gas Chromatography-Mass Spectrometry (GC-MS) and Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) are commonly employed. plos.orgnih.gov GC-MS is well-suited for analyzing volatile and semi-volatile compounds, while UPLC-MS is effective for a wide range of less volatile and more polar molecules, including alkaloids and flavonoids. nih.govresearchgate.net Data from these analyses can reveal the co-accumulation of precursors and end-products, providing strong correlational evidence for steps in a biosynthetic pathway. For instance, tracking the levels of tyrosine, dopamine, Nigellimine, and Nigellimine N-oxide across seed development via untargeted metabolomics could provide critical evidence to support the proposed biosynthetic route.
Table 2: Metabolomics Platforms Used in Nigella sativa Research
| Analytical Platform | Metabolite Classes Identified | Reference(s) |
|---|---|---|
| GC-MS | Amino acids, Sugars, Fatty acids, Volatiles | plos.org, nih.gov |
| UPLC-MS / UPLC-qTOF-MS | Alkaloids, Saponins, Flavonoids, Lipids | nih.gov, researchgate.net |
Synthetic Chemistry Approaches to Nigellimine N Oxide and Analogues
Total Synthesis Strategies for Complex Isoquinoline (B145761) N-oxide Alkaloids
The synthesis of the isoquinoline N-oxide scaffold is a central challenge in the total synthesis of alkaloids like nigellimine N-oxide. acs.org These strategies often need to be highly efficient and allow for the construction of polysubstituted and structurally diverse products. rsc.org
Conventional methods typically involve the direct N-oxidation of a pre-existing isoquinoline ring system using oxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA). acs.org However, this approach requires the prior synthesis of the parent isoquinoline, which can be a multi-step process itself. acs.org
More contemporary and efficient strategies focus on constructing the N-oxide ring system directly. Recent advancements include:
Rhodium(III)-catalyzed oxidative annulation: This method utilizes aryl oximes and tertiary propargyl alcohols to regioselectively produce a variety of functionalized isoquinoline N-oxides under mild conditions. researchgate.netresearchgate.net
Copper-catalyzed annulation: This approach involves the reaction between 2-bromoaryl oximes and active methylene (B1212753) compounds to furnish the isoquinoline N-oxide scaffold. researchgate.net
Hypervalent iodine-mediated oxidative cyclization: The use of phenyliodine bis(trifluoroacetate) (PIFA) promotes the intramolecular oxidative cyclization of ketoximes with alkenes, yielding polysubstituted isoquinoline N-oxides in moderate to excellent yields. acs.org
Palladium-catalyzed C-H activation-annulation: This technique allows for the selective synthesis of isoquinoline N-oxides through a concerted metallation-deprotonation pathway. researchgate.net
These modern methods offer advantages such as the use of readily available starting materials, tolerance of a wide range of functional groups, and high regioselectivity, making them powerful tools for the synthesis of complex isoquinoline N-oxide alkaloids. researchgate.netresearchgate.net
Design and Synthesis of Nigellimine N-oxide Derivatives
The design and synthesis of derivatives of nigellimine N-oxide and related isoquinoline N-oxides are crucial for exploring their therapeutic potential and understanding their mechanism of action. rsc.org Synthetic strategies often allow for late-stage functionalization, enabling the creation of a library of analogues from a common intermediate. nih.govbeilstein-journals.org
Key approaches to generating derivatives include:
Modification of the Isoquinoline Core: Substituents on the aromatic ring can be altered. For example, Pd-catalyzed cross-coupling reactions can be used to introduce various aryl groups at specific positions of the isoquinoline N-oxide scaffold. acs.org
Functionalization at C1 and C2 Positions: The C1 and C2 positions of the isoquinoline ring are often targets for modification. Metal-free deoxygenative C2-heteroarylation has been developed to attach triazole moieties, while similar protocols can achieve selective C1-functionalization. nih.govbeilstein-journals.org
Synthesis of Axially Chiral Analogues: For more complex derivatives, enantioselective synthesis can produce axially chiral isoquinoline N-oxides. This has been achieved using bifunctional organocatalysts, which can induce a directional twist in the molecule to afford high enantioselectivity. thieme-connect.com
These synthetic modifications allow medicinal chemists to systematically alter the structure of the lead compound to optimize its biological activity and pharmacokinetic properties. gardp.org
Chemical Modifications for Structure-Activity Relationship Investigations
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, aiming to identify the key structural features of a compound that are responsible for its biological effects. gardp.org For isoquinoline N-oxides, SAR studies involve synthesizing a series of chemically modified analogues and evaluating how these changes affect their activity. nih.govfrontiersin.org
Key structural elements of nigellimine N-oxide and its analogues that are often investigated include:
The N-oxide group: The N-oxide functionality is often critical for biological activity. Its removal or replacement can lead to a significant reduction or complete loss of effect.
Substituents on the Aromatic Ring: The nature and position of substituents, such as the dimethoxy groups in nigellimine N-oxide, can significantly influence potency and selectivity. SAR studies explore how different substitution patterns impact target binding.
The C1-substituent: The methyl group at the C1 position of nigellimine N-oxide is a key site for modification. Replacing it with other alkyl or aryl groups can provide valuable SAR data. mdpi.com
The insights gained from these studies guide the design of new compounds with improved efficacy and reduced toxicity. gardp.org Below is a table summarizing hypothetical modifications and their potential impact on activity, based on general principles of SAR for this compound class.
| Modification Site | Type of Modification | Rationale for Investigation | Potential Impact on Activity |
| N-oxide | Reduction to tertiary amine | To determine the importance of the N-oxide for target interaction. | Likely decrease or loss of activity. |
| C1 Position | Replacement of methyl with larger alkyl or aryl groups | To probe the size of the binding pocket at this position. | Could increase or decrease activity depending on steric fit. |
| C6, C7 Positions | Removal or replacement of methoxy (B1213986) groups | To assess the role of these electron-donating groups in binding. | May alter electronic properties and hydrogen bonding potential, affecting activity. |
| Aromatic Ring | Introduction of electron-withdrawing or -donating groups | To modulate the electronic character of the isoquinoline system. | Can influence pKa and overall binding affinity. |
Stereoselective Synthesis of Nigellimine N-oxide and Related Scaffolds
While nigellimine N-oxide itself is not chiral, many related and more complex isoquinoline alkaloids are. The stereoselective synthesis of these compounds is critical, as different stereoisomers often exhibit vastly different biological activities. rsc.org The goal is to control the three-dimensional arrangement of atoms, particularly at chiral centers or axes.
Strategies to achieve stereoselectivity include:
Asymmetric Catalysis: This involves using a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product. For instance, bifunctional organocatalysts derived from quinine (B1679958) have been successfully used for the enantioselective synthesis of axially chiral isoquinoline N-oxides. thieme-connect.com These catalysts are thought to form hydrogen bonds with the substrate, directing the reaction to proceed in a way that favors one enantiomer. thieme-connect.com
Substrate-Controlled Synthesis: In this approach, existing chiral centers in the starting material are used to direct the stereochemical outcome of subsequent reactions. This is a common strategy in the synthesis of complex natural products.
Chiral Auxiliaries: A chiral auxiliary is a temporary chemical moiety that is attached to the starting material to guide the stereochemistry of a reaction. Once the desired stereocenter is set, the auxiliary is removed.
These methods are essential for accessing specific, biologically active stereoisomers of complex isoquinoline alkaloids and are a cornerstone of modern synthetic organic chemistry. nih.gov
Mechanistic Investigations of Biological Activities in Preclinical Models
In Vitro Studies on Cellular and Molecular Targets
The anti-inflammatory properties of Nigella sativa, which contains Nigellimine N-oxide, have been attributed to the modulation of various signaling pathways. researchgate.net Extracts from the plant have been shown to inhibit the cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) pathways, which are critical in the metabolism of arachidonic acid and the generation of pro-inflammatory eicosanoids. nih.govmdpi.com This inhibition reduces the production of inflammatory mediators.
Research indicates that active components within Nigella sativa can suppress the activation of nuclear factor-kappa B (NF-κB), a key transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines like tumor necrosis factor-alpha (TNF-α) and interleukins. mdpi.comd-nb.info By inhibiting NF-κB and the mitogen-activated protein kinase (MAPK) signaling pathways, constituents of the plant can effectively modulate the production of these inflammatory cytokines. mdpi.com Furthermore, studies have demonstrated a reduction in nitric oxide (NO) production in macrophage cell lines treated with Nigella sativa extracts, further validating its anti-inflammatory potential at a cellular level. elsevier.escaldic.com
Table 1: Investigated Anti-inflammatory Molecular Targets of Nigella sativa Extracts
| Target Pathway/Enzyme | Observed Effect | Reference |
|---|---|---|
| 5-Lipoxygenase (5-LOX) | Inhibition | nih.govmdpi.com |
| Cyclooxygenase (COX) | Inhibition | nih.govmdpi.com |
| Nuclear Factor-kappa B (NF-κB) | Inhibition of activation | mdpi.comd-nb.info |
The antioxidant capacity of Nigella sativa is a cornerstone of its various therapeutic effects. rjptonline.orgijirms.inijirms.in Nigellimine N-oxide is present among the compounds believed to contribute to these properties. ijirms.inijirms.in The primary mechanisms involve direct scavenging of free radicals and enhancing the body's endogenous antioxidant defense systems. nih.govmdpi.com
In vitro studies have shown that constituents of Nigella sativa, particularly thymoquinone (B1682898), can reduce lipid peroxidation, a key process of oxidative damage to cellular membranes. rjptonline.orgijirms.in This is achieved by neutralizing reactive oxygen species (ROS). mdpi.com Furthermore, extracts and their active compounds have been found to preserve and enhance the activity of crucial antioxidant enzymes, such as superoxide (B77818) dismutase (SOD) and glutathione (B108866) peroxidase (GSH-Px). nih.govmdpi.com By bolstering these enzymatic defenses, Nigella sativa helps protect cells from oxidative stress induced by various pathological conditions. rjptonline.orgijirms.in
Nigellimine N-oxide is one of several alkaloids in Nigella sativa recognized for its potential antimicrobial properties. amazonaws.comresearchgate.netinnovareacademics.in Research has demonstrated that various extracts of the plant possess broad-spectrum antibacterial and antifungal activity. silae.itjptcp.com
A study focusing on an ethyl acetate (B1210297) fraction of Nigella sativa, which contains alkaloids like Nigellimine N-oxide, confirmed strong antibacterial activity. researchgate.netinnovareacademics.in This fraction was tested against several bacteria using the disc diffusion method, showing significant zones of inhibition. researchgate.net The proposed mechanism for the antimicrobial action of Nigella sativa's phytochemicals involves the disruption of bacterial cell membrane integrity and interference with cellular metabolism. mdpi.com
The plant's constituents have also been tested against pathogenic fungi. While some studies note that the primary component, thymoquinone, showed resistance from fungi like Aspergillus flavus, other extracts have demonstrated antifungal effects, suggesting a complex interplay of the various compounds within the seed. jptcp.com
Table 2: In Vitro Antibacterial Activity of Nigella sativa Ethyl Acetate Fraction
| Microorganism | Concentration | Inhibition Zone Diameter (mm) | Reference |
|---|---|---|---|
| Bacillus cereus | 80% | 17.67 ± 0.58 | researchgate.net |
| Shigella sonnei | 80% | 12.50 ± 0.50 | researchgate.net |
Compounds from Nigella sativa, in which Nigellimine N-oxide is a constituent, have been investigated for their role in metabolic regulation, particularly in the context of glucose and lipid metabolism. mdpi.comresearchgate.net In silico research suggests that certain fatty acids from the plant, such as oleic acid, may interact with and bind to Peroxisome Proliferator-Activated Receptor Gamma (PPARG). researchgate.net PPARG is a crucial regulator of adipogenesis, glucose metabolism, and inflammatory gene expression. researchgate.net The interaction with this receptor suggests a potential mechanism for the observed effects on metabolic health.
These mechanisms include the induction of apoptosis (programmed cell death) in various cancer cell lines, the inhibition of cell proliferation, and the arrest of the cell cycle. florajournal.comdzarc.com A key area of investigation is the impact on tumor angiogenesis, the process by which tumors form new blood vessels to support their growth. florajournal.com Constituents of Nigella sativa have been shown to have anti-angiogenic effects. florajournal.com
At the molecular level, these effects are mediated through the modulation of several critical cellular pathways. These include targets like p53, a tumor suppressor gene, and signaling pathways such as NF-κB, STAT3, and PI3K/AKT, which are often dysregulated in cancer. florajournal.comresearchgate.net In models of breast cancer, crude flavonoid extracts from Nigella sativa have been reported to inhibit the proliferation of MCF-7 human breast cancer cells. mdpi.com
Nigellimine N-oxide, as a component of Nigella sativa, is implicated in the neuroprotective effects observed with the plant's extracts. ujpronline.comresearchgate.networktribe.com The antioxidant and anti-inflammatory activities of the plant are considered fundamental to its neuroprotective capacity, as they help prevent oxidative damage and inflammation in neural tissues. researchgate.networktribe.com
In vitro studies using cultured neuronal cells have shown that treatment with Nigella sativa oil can significantly increase cell vitality. mdpi.com Furthermore, methanolic extracts have been found to regulate the release of key amino acid neurotransmitters, including glutamate, glycine, and gamma-aminobutyric acid (GABA). mdpi.com An in silico study specifically highlighted the potential of Nigella sativa compounds for the treatment of Alzheimer's disease, noting that its components could play a crucial role in preventing oxidative damage within the brain. researchgate.net
Table of Mentioned Compounds
| Compound Name |
|---|
| 5-lipoxygenase |
| AMP-activated protein kinase (AMPK) |
| Alpha-hederin |
| Cyclooxygenase (COX) |
| FABP1 |
| Glutathione peroxidase (GSH-Px) |
| HMGCR |
| Leukotriene B4 |
| MMP-1 |
| Nigellimine N-oxide |
| PI3K-Akt |
| PPARG |
| Superoxide dismutase (SOD) |
| Thymoquinone |
Immunomodulatory Effects
In various animal and cellular models, extracts containing Nigellimine N-oxide have been shown to modulate immune responses. researchgate.netnih.gov For instance, studies on allergic asthma models have indicated that treatment can suppress Th2-type responses, characterized by a decrease in inflammatory cell infiltration in the lungs and reduced levels of serum immunoglobulins like IgE and IgG1. nih.gov Furthermore, a reduction in pro-inflammatory cytokines such as IL-4, IL-5, and IL-6 has been observed. nih.gov These effects point towards the potential of Nigellimine N-oxide, as a component of Nigella sativa, to mitigate allergic inflammation. researchgate.netnih.gov
The anti-inflammatory and immunomodulatory effects are also attributed to the inhibition of pathways involving nitric oxide and other inflammatory mediators. cabidigitallibrary.orgniscpr.res.in While many studies focus on the whole extract or oil of Nigella sativa, the presence of Nigellimine N-oxide alongside other bioactive constituents like thymoquinone and nigellidine (B12853491) is thought to contribute synergistically to these immunomodulatory outcomes. caldic.comniscpr.res.inmdpi.com Further research is needed to isolate the specific effects of Nigellimine N-oxide and to fully elucidate its mechanisms of action on the immune system. caldic.com
In Silico Molecular Modeling and Computational Studies
Molecular Docking for Ligand-Protein Interaction Prediction
Molecular docking studies have been employed to predict the binding affinity and interaction patterns of Nigellimine N-oxide with various protein targets. These computational analyses provide insights into the compound's potential biological activities.
In a study investigating the anti-cancer effects of phytochemicals on hormonal targets associated with breast cancer, Nigellimine N-oxide was docked against targets such as ER alpha and HER2. indousmathchem.com The results indicated that Nigellimine N-oxide, along with other phytochemicals, exhibited good interaction and binding affinity within the binding domains of these proteins. indousmathchem.com The number of hydrogen bonds and the specific amino acids involved in these interactions were noted as key determinants of the binding affinity. indousmathchem.com
Another in-silico investigation targeting proteins related to COVID-19 showed that Nigellimine N-oxide had a weaker binding affinity compared to reference drugs like remdesivir, lopinavir, and nelfinavir. nih.gov This suggests a lower potential for direct inhibition of the specific viral proteins studied.
The table below summarizes the findings from various molecular docking studies involving Nigellimine N-oxide.
| Target Protein(s) | Study Focus | Key Findings |
| ER alpha, HER2 | Breast Cancer | Showed good interaction and binding affinity within the binding domains. indousmathchem.com |
| COVID-19 Proteins | Antiviral | Exhibited weaker binding affinity compared to reference antiviral drugs. nih.gov |
| Dipeptidyl peptidase-4 (DPP-4) | Antidiabetic | Docked effectively into the binding site of the DDP-4 protein. researchgate.net |
These studies collectively highlight the utility of molecular docking in identifying potential protein targets for Nigellimine N-oxide and characterizing the nature of these interactions at a molecular level.
Molecular Dynamics Simulations for Complex Stability and Conformational Analysis
Molecular dynamics (MD) simulations have been utilized to assess the stability of the complex formed between Nigellimine N-oxide and its protein targets, as well as to analyze any conformational changes that occur upon binding. These simulations provide a dynamic perspective on the interactions predicted by molecular docking.
In studies of Nigellimine N-oxide complexed with cancer-related proteins, MD simulations were performed to validate the docking results and evaluate the stability of the ligand-protein complex. indousmathchem.com The simulations revealed that the complex remained stable throughout the simulation period, confirming the favorable interactions observed in the docking analysis. indousmathchem.com These studies also help in understanding the structural consistency of the binding. indousmathchem.com
One study focusing on the dipeptidyl peptidase-4 (DPP-4) protein, a target in diabetes, demonstrated a noticeable difference between the initial docking pose of Nigellimine N-oxide and its final pose after a 600 ps MD simulation. researchgate.net This highlights the importance of MD simulations in refining the binding mode and understanding the dynamic nature of the ligand-receptor interaction. The stability of such complexes is crucial for their potential therapeutic efficacy. indousmathchem.comresearchgate.net The osmolyte trimethylamine (B31210) N-oxide (TMAO), a structurally similar compound, has been shown in simulations to stabilize proteins against thermal and pressure denaturation by affecting the surrounding water structure. nih.govubc.cachemrxiv.org This suggests that N-oxide compounds can have a significant impact on protein stability.
Network Pharmacology Analysis for Multi-target Interactions
Network pharmacology offers a systems-level approach to understanding the complex interactions between drug compounds and multiple protein targets within a biological network. This methodology has been applied to investigate the multi-target potential of phytochemicals from Nigella sativa, including Nigellimine N-oxide.
These studies underscore the value of network pharmacology in moving beyond a "one-drug-one-target" paradigm to a more holistic understanding of how compounds like Nigellimine N-oxide may exert their therapeutic effects through interactions with multiple targets. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) Studies
Quantitative Structure-Activity Relationship (QSAR) studies are computational models that correlate the chemical structure of compounds with their biological activity. researchgate.netnih.gov These models are instrumental in drug discovery for predicting the activity of new compounds and optimizing lead structures. indousmathchem.com
While specific QSAR models focusing exclusively on Nigellimine N-oxide are not extensively detailed in the available literature, the principles of QSAR are relevant to understanding its biological activities. QSAR models are built by correlating biological activity with various physicochemical and structural descriptors. indousmathchem.comresearchgate.net
The development of QSAR models for compounds from Nigella sativa could elucidate the structural features of Nigellimine N-oxide that are crucial for its observed effects, such as its immunomodulatory and anti-inflammatory properties. semanticscholar.org For instance, a QSAR study could identify which parts of the Nigellimine N-oxide molecule are most important for its interaction with a particular protein target.
The application of QSAR would involve compiling a dataset of structurally related compounds with known activities and then using statistical methods to derive a mathematical relationship between their structural properties and their biological effects. researchgate.netnih.gov Such models could accelerate the discovery of more potent analogs of Nigellimine N-oxide.
ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction and Druggability Assessment
In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a critical component of early-stage drug discovery, used to assess the pharmacokinetic and druggability profile of a compound.
Computational tools and web-based platforms like SwissADME are utilized to predict the ADMET properties of phytochemicals, including those from Nigella sativa. researchgate.net These predictions help in evaluating the potential of a compound to be developed into a drug. For instance, in silico analyses can predict properties like gastrointestinal absorption, blood-brain barrier permeability, and interaction with cytochrome P450 (CYP) enzymes. u-tokyo.ac.jp
Studies on compounds from Nigella sativa have included ADMET profiling to assess their druggability. niscpr.res.in For example, analyses of various phytochemicals have suggested that they possess favorable drug-like characteristics, such as good water solubility and human intestinal absorption, with no predicted carcinogenic effects. niscpr.res.in While specific detailed ADMET predictions for Nigellimine N-oxide are not consistently reported across studies, it is often included in broader analyses of Nigella sativa constituents. frontiersin.org
A comparative in silico study of brucine (B1667951) and brucine N-oxide, another N-oxide compound, highlighted how ADMET predictors can provide valuable information on druggability and potential liabilities. mdpi.com Such analyses for Nigellimine N-oxide would be crucial in guiding its further development as a potential therapeutic agent.
In Vivo Studies Using Animal Models
The in vivo evaluation of Nigellimine N-oxide, an isoquinoline (B145761) alkaloid found in Nigella sativa seeds, is still in its early stages. researchgate.netfrontiersin.orgmdpi.com Current research has predominantly focused on the pharmacological effects of the whole seed extracts or other more abundant bioactive constituents, such as thymoquinone. Consequently, specific data on the isolated Nigellimine N-oxide are limited. The following sections summarize the available findings from animal models, which largely reflect the effects of Nigella sativa extracts containing a mixture of compounds, including Nigellimine N-oxide.
Assessment of Pharmacological Effects in Disease Models (e.g., hepatotoxicity, nephrotoxicity, anti-nociceptive models)
While direct studies on the pharmacological effects of isolated Nigellimine N-oxide in specific disease models are not extensively available, research on Nigella sativa extracts provides some insights into its potential activities.
Hepatotoxicity and Nephrotoxicity:
Studies on animal models have demonstrated the protective effects of Nigella sativa oil and its extracts against liver and kidney damage induced by toxins. For instance, in a study involving commercial layer chicks, administration of an aqueous solution and oil extract of N. sativa showed hepatoprotective and nephroprotective effects against acetaminophen-induced liver and renal injuries. science-line.com The active constituents of black seed, including Nigellimine N-oxide, are thought to contribute to these protective properties. science-line.com Another study highlighted that N. sativa oil could prevent oxidative injury in various in vivo models in rats. cabidigitallibrary.org
In a study on rats with cadmium-induced renal dysfunction, an aqueous seed extract of Nigella sativa was found to alleviate the condition. This effect is believed to be due to the presence of powerful antioxidant and anti-inflammatory compounds like flavonoids, alkaloids, and steroids in the seed. scispace.com While Nigellimine N-oxide is an alkaloid component, its specific contribution to this effect has not been isolated. researchgate.netscispace.com
Anti-nociceptive Models:
The analgesic properties of Nigella sativa have been evaluated in animal models. The fixed oil of the seeds has shown strong anti-nociceptive actions in tests such as the hot-plate test, tail-pinch test, and acetic acid-induced writhing in rats and mice. These effects were suggested to be mediated by an opioid principle within the oil. While Nigellimine N-oxide is a known constituent, studies have more directly linked the anti-nociceptive effects to thymoquinone, another major component of Nigella sativa. ijmspr.in Further research is needed to determine the specific role, if any, of Nigellimine N-oxide in these analgesic effects.
Evaluation of Systemic Responses and Biomarkers in Animal Models
The systemic effects of Nigella sativa extracts, which contain Nigellimine N-oxide, have been investigated in various animal models, often focusing on immune and inflammatory responses.
Nigella sativa has been shown to possess immune stimulatory effects in healthy animal models. nih.gov The seeds contain isoquinoline alkaloids like Nigellimine N-oxide, which are part of a complex mixture of phytosterols, pyrazole (B372694) alkaloids, and terpenes that contribute to the plant's pharmacological characteristics. nih.gov
In studies involving rats, Nigella sativa oil has been observed to reduce tissue malondialdehyde (MDA) and protein carbonyl levels, while preventing the inhibition of antioxidant enzymes like superoxide dismutase (SOD), glutathione peroxidase (GSH-Px), and catalase (CAT). cabidigitallibrary.org These findings suggest a systemic antioxidant effect.
Furthermore, in a study with spontaneously hypertensive rats, an oral dose of N. sativa extract produced a significant hypotensive effect, which was partially attributed to its diuretic action. However, the specific contribution of Nigellimine N-oxide to these systemic responses remains to be elucidated.
Structure Activity Relationship Sar and Analogue Optimization
Identification of Key Pharmacophoric Features of Nigellimine N-oxide
A pharmacophore represents the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. ijpsonline.com For Nigellimine N-oxide, the key pharmacophoric features are believed to be centered around its isoquinoline (B145761) core, the N-oxide functional group, the methyl group at position 1, and the two methoxy (B1213986) groups at positions 6 and 7.
While specific experimental pharmacophore mapping studies for Nigellimine N-oxide are not extensively documented in publicly available literature, computational studies on the parent compound, Nigellimine, offer valuable insights. A molecular docking study of Nigellimine with the dipeptidyl peptidase-4 (DPP-4) enzyme, a target for type 2 diabetes, indicated that the compound fits well into the binding site. researchgate.net This suggests that the isoquinoline scaffold acts as a crucial anchor.
The key pharmacophoric features of Nigellimine N-oxide can be hypothesized as follows:
Aromatic Isoquinoline Ring System: This planar aromatic structure likely engages in π-π stacking or hydrophobic interactions with aromatic amino acid residues within the binding pocket of its biological target. researchgate.net
N-oxide Moiety: The highly polar N-oxide group can act as a strong hydrogen bond acceptor, a feature known to be critical for drug-receptor interactions. nih.gov
Methoxy Groups (-OCH3): The two methoxy groups at positions 6 and 7 are electron-donating and can influence the electronic properties of the aromatic ring. They may also participate in hydrogen bonding or hydrophobic interactions. The position of these groups is often crucial for activity in related isoquinoline alkaloids. mdpi.com
Methyl Group (-CH3): The methyl group at the C-1 position provides a steric feature that can contribute to the molecule's specific binding orientation and selectivity.
Impact of Isoquinoline N-oxide Moiety on Biological Activity
The introduction of an N-oxide group to a heterocyclic nitrogen-containing compound can significantly alter its physicochemical and pharmacological properties. nih.gov In the case of Nigellimine N-oxide, the isoquinoline N-oxide moiety is expected to have several important impacts:
Increased Polarity and Solubility: The N-oxide group increases the polarity of the molecule, which can enhance its water solubility and alter its membrane permeability compared to its non-oxidized counterpart, Nigellimine. nih.gov This can have profound effects on the compound's absorption, distribution, metabolism, and excretion (ADME) profile.
Hydrogen Bonding Capability: The oxygen atom of the N-oxide is a potent hydrogen bond acceptor. nih.gov This allows for the formation of strong hydrogen bonds with specific amino acid residues (e.g., serine, threonine, tyrosine) in a receptor's active site, which can be a key determinant of binding affinity and biological activity.
Bioisosteric Replacement for Carbonyl Group: The N-oxide motif has been successfully used as a bioisostere for a carbonyl group in other drug discovery projects. nih.gov This suggests that it can mimic the hydrogen-bonding interactions of a carbonyl functional group, potentially allowing it to bind to targets that recognize carbonyl-containing ligands.
Modulation of Metabolic Stability: N-oxidation can influence the metabolic fate of a compound. While sometimes viewed as a metabolic byproduct, in other cases, the N-oxide itself is the active form of the drug or exhibits improved metabolic stability. nih.gov
Potential for Bioreductive Activation: In hypoxic environments, such as those found in solid tumors, N-oxides can undergo bioreduction to the parent amine. This property has been exploited in the design of hypoxia-activated prodrugs. frontiersin.org
Rational Design of Potent and Selective Analogues
The rational design of more potent and selective analogues of Nigellimine N-oxide would involve systematic modifications of its structure based on the identified pharmacophoric features and SAR principles. The goal is to enhance the desired biological activity while minimizing off-target effects.
Key strategies for analogue design include:
Modification of the Isoquinoline Ring Substituents:
Methoxy Groups: Altering the position or nature of the alkoxy groups can probe the importance of these substituents. For instance, replacing the methoxy groups with ethoxy, hydroxyl, or halogen groups would modify the steric and electronic properties. Studies on other bioactive molecules have shown that methoxy groups can be crucial for activity. mdpi.com
Methyl Group: The methyl group at C-1 could be replaced with other alkyl groups (e.g., ethyl, propyl) or functional groups (e.g., hydroxymethyl, trifluoromethyl) to explore the steric and electronic requirements at this position.
Bioisosteric Replacement of the N-oxide Moiety:
While the N-oxide is a key feature, exploring its bioisosteric replacement could lead to analogues with improved properties. For example, replacing the pyridine-N-oxide moiety with a 2-difluoromethylpyridine group has been shown to enhance the activity of quorum sensing inhibitors, suggesting a potential avenue for modification. rsc.org
Simplification or Elaboration of the Scaffold:
Systematic removal of functional groups can help to identify the minimal pharmacophore required for activity.
Conversely, the addition of new functional groups at available positions on the isoquinoline ring could explore new interactions with the biological target.
Hypothetical SAR Data for Nigellimine N-oxide Analogues
The following table illustrates a hypothetical structure-activity relationship for Nigellimine N-oxide analogues based on general medicinal chemistry principles, as specific experimental data is limited.
| Compound | R1 (-CH3) | R6 (-OCH3) | R7 (-OCH3) | Relative Activity (Hypothetical) | Rationale |
| Nigellimine N-oxide | -CH3 | -OCH3 | -OCH3 | 1 | Parent compound |
| Analogue 1 | -H | -OCH3 | -OCH3 | 0.5 | Removal of the C-1 methyl group may reduce steric hindrance but could also decrease hydrophobic interactions, potentially lowering activity. |
| Analogue 2 | -CH2CH3 | -OCH3 | -OCH3 | 1.2 | A slightly larger alkyl group at C-1 might lead to improved hydrophobic interactions within the binding pocket, enhancing activity. |
| Analogue 3 | -CH3 | -OH | -OCH3 | 0.8 | Replacement of a methoxy group with a hydroxyl group can introduce a hydrogen bond donor but also alter electronic properties and metabolic stability. |
| Analogue 4 | -CH3 | -OCH3 | -H | 0.3 | Removal of one of the methoxy groups could significantly reduce binding affinity if it is critical for interaction with the target. |
| Analogue 5 | -CH3 | -F | -F | 0.6 | Fluorine atoms can alter the electronic properties of the aromatic ring and may improve metabolic stability, but the impact on binding is target-dependent. |
This structured approach to analogue design, guided by SAR principles, is essential for the optimization of Nigellimine N-oxide as a lead compound in drug discovery.
Advanced Analytical Techniques for Quantification in Biological Systems
Development of Sensitive and Specific Chromatographic Methods for Nigellimine N-oxide Quantification (e.g., UPLC-QTOF-MS)
The quantification of Nigellimine N-oxide in biological matrices necessitates the use of highly sensitive and specific analytical methods. Ultra-Performance Liquid Chromatography (UPLC) coupled with Quadrupole Time-of-Flight Mass Spectrometry (QTOF-MS) has emerged as a powerful tool for the analysis of alkaloids from Nigella sativa, including Nigellimine N-oxide. nih.gov UPLC systems, utilizing sub-2 µm particle columns, offer higher resolution, improved sensitivity, and faster analysis times compared to conventional High-Performance Liquid Chromatography (HPLC). nih.gov
A typical UPLC-MS/MS method for the analysis of N-oxides, which can be adapted for Nigellimine N-oxide, would involve the following:
Sample Preparation: Protein precipitation is a common initial step for plasma samples, where a solvent like acetonitrile (B52724) or methanol (B129727) is added to remove proteins that can interfere with the analysis. nih.gov This is followed by centrifugation, and the supernatant is collected for injection into the UPLC system.
Chromatographic Separation: A reversed-phase column, such as a C18 column, is often used for the separation of alkaloids. researchgate.netnih.gov The mobile phase typically consists of a mixture of an aqueous solution with a modifier (e.g., formic acid or ammonium (B1175870) acetate) and an organic solvent like acetonitrile or methanol. nih.gov A gradient elution, where the proportion of the organic solvent is increased over time, is commonly employed to achieve optimal separation of compounds with varying polarities. rsc.org
Method Validation: A crucial aspect of developing a quantitative method is its validation to ensure reliability and accuracy. eurl-pesticides.eueuropa.eu According to international guidelines, validation includes establishing linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). europa.eu
While a specific, fully validated UPLC-MS/MS method for the absolute quantification of Nigellimine N-oxide in biological fluids is not extensively reported in publicly available literature, the principles for its development are well-established. For instance, a method for another N-oxide, usaramine, and its parent compound in rat plasma was developed using UPLC-MS/MS, demonstrating linearity over a range of 1–2,000 ng/mL. nih.gov A similar approach could be applied to Nigellimine N-oxide.
Table 1: Representative Chromatographic Conditions for Alkaloid Analysis (Adaptable for Nigellimine N-oxide)
| Parameter | Condition | Reference |
| Chromatography System | UPLC/HPLC | researchgate.netnih.gov |
| Column | Reversed-phase C18 (e.g., 50 x 2.1 mm, 1.7 µm) | researchgate.netnih.gov |
| Mobile Phase A | Water with 0.1% Formic Acid and/or 5-10 mM Ammonium Acetate (B1210297) | nih.govfaimallusr.com |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid | nih.govfaimallusr.com |
| Flow Rate | 0.2 - 0.5 mL/min | nih.govfaimallusr.com |
| Column Temperature | 35 - 45 °C | researchgate.netnih.gov |
| Injection Volume | 1 - 10 µL | nih.gov |
| Detection | QTOF-MS or Triple Quadrupole MS | nih.govfaimallusr.com |
Mass Spectrometry-Based Detection and Characterization in Complex Biological Matrices
Mass spectrometry (MS) is an indispensable tool for the detection and characterization of compounds in intricate biological matrices due to its high sensitivity and selectivity. mdpi.com For Nigellimine N-oxide, MS, particularly when coupled with a chromatographic separation technique like UPLC, allows for its unambiguous identification and differentiation from other co-eluting compounds. nih.gov
The process of MS-based detection involves the ionization of the analyte followed by the separation of ions based on their mass-to-charge ratio (m/z). High-resolution mass spectrometers, such as QTOF-MS, can measure the m/z with high accuracy, enabling the determination of the elemental composition of the molecule. nih.gov The fragmentation pattern of the molecule, obtained through tandem mass spectrometry (MS/MS), provides structural information that serves as a fingerprint for the compound. The detection of Nigellimine N-oxide has been reported in the positive ion mode. researchgate.net
Biological matrices such as plasma, urine, and tissue homogenates are inherently complex, containing a multitude of endogenous substances that can interfere with the analysis. mdpi.com These interferences can lead to a phenomenon known as the matrix effect, which can suppress or enhance the ionization of the target analyte, thereby affecting the accuracy of quantification. To mitigate these effects, robust sample preparation techniques and the use of an appropriate internal standard are essential. mdpi.com
Table 2: Mass Spectrometry Parameters for the Analysis of N-oxides (Illustrative)
| Parameter | Setting | Rationale |
| Ionization Mode | Electrospray Ionization (ESI), Positive | N-oxides are readily protonated. |
| Scan Mode | Full Scan (for identification), Multiple Reaction Monitoring (MRM) (for quantification) | Full scan provides mass information for all ions, while MRM offers high sensitivity and selectivity for target analytes. nih.gov |
| Precursor Ion (m/z) | [M+H]⁺ of Nigellimine N-oxide | This is the protonated molecular ion of the target compound. |
| Product Ions (m/z) | Specific fragments of Nigellimine N-oxide | These are generated by collision-induced dissociation and are characteristic of the molecule's structure. |
| Collision Energy | Optimized for fragmentation | The energy required to induce fragmentation of the precursor ion into product ions needs to be optimized for each compound. |
Isotopic Labeling and Tracing in Metabolic Flux Analysis
Metabolic flux analysis (MFA) is a powerful technique used to elucidate the rates of metabolic reactions in a biological system. mdpi.comresearchgate.net This is often achieved by introducing a substrate labeled with a stable isotope (e.g., ¹³C or ¹⁵N) into the system and tracking the incorporation of the isotope into various metabolites over time. nih.gov While MFA has been applied to study the biosynthesis of various plant alkaloids, there is currently no specific information available in the scientific literature regarding the use of isotopic labeling and tracing for the metabolic flux analysis of Nigellimine N-oxide. researchgate.netnih.gov
In principle, such a study would involve the administration of a labeled precursor of the isoquinoline (B145761) alkaloid pathway to a biological system capable of synthesizing Nigellimine N-oxide, such as Nigella sativa cell cultures. nih.gov The primary precursors for isoquinoline alkaloids are derived from the amino acid tyrosine. mdpi.com By using labeled tyrosine, researchers could trace the metabolic pathway leading to the formation of Nigellimine N-oxide and quantify the flux through different branches of the pathway.
The analysis of the isotopically labeled Nigellimine N-oxide and its intermediates would be performed using mass spectrometry. The shift in the mass spectrum due to the incorporation of the stable isotope would provide information on the extent of labeling and the metabolic pathways involved. nih.gov This approach could provide valuable insights into the regulation of Nigellimine N-oxide biosynthesis and how its production might be influenced by various genetic or environmental factors. However, the practical application of this technique to Nigellimine N-oxide remains a subject for future research.
Future Research Directions and Translational Perspectives
Elucidation of Undiscovered Mechanistic Pathways
A significant frontier in Nigellimine N-oxide research is the comprehensive elucidation of its mechanisms of action. Current knowledge often attributes broad activities such as antioxidant and anti-inflammatory effects to this compound, but the specific molecular pathways through which it exerts these effects remain largely uncharted. researchgate.netfrontiersin.org Future investigations should move beyond descriptive pharmacology to pinpoint the precise signaling cascades and molecular targets modulated by Nigellimine N-oxide. For instance, its potential anti-inflammatory properties warrant detailed studies into its influence on key inflammatory pathways, such as the regulation of cytokines like TNF-α and interleukins, and its impact on enzymes like cyclooxygenase (COX). researchgate.net Advanced molecular biology techniques will be instrumental in mapping these intricate interactions.
Exploration of Novel Therapeutic Targets and Indications
Building upon a deeper mechanistic understanding, the exploration of novel therapeutic targets and indications for Nigellimine N-oxide is a critical next step. While it is known to be a constituent of Nigella sativa, a plant with a long history of traditional use for various ailments, the specific contribution of Nigellimine N-oxide to these effects is not well-defined. ipinnovative.comdzarc.comekb.eg Computational studies, such as molecular docking, can be employed to predict its binding affinity to a wide range of protein targets associated with various diseases. mdpi.com This could unveil potential applications in areas beyond its currently suggested roles. For example, its structural similarities to other alkaloids could suggest neurological or antimicrobial applications that are yet to be explored. nih.govmdpi.com
Development of Advanced Delivery Systems for Research Applications
To facilitate more precise and effective in vitro and in vivo studies, the development of advanced delivery systems for Nigellimine N-oxide is essential. The inherent physicochemical properties of alkaloids, such as solubility and bioavailability, can pose challenges in experimental settings. Encapsulation in nanoparticle-based systems, such as liposomes or polymeric nanoparticles, could enhance its stability, solubility, and targeted delivery to specific cells or tissues. researchgate.netisroset.org These advanced formulations would not only improve the reliability and reproducibility of research findings but also lay the groundwork for potential future therapeutic formulations. Transdermal delivery systems could also be explored, given the interest in natural compounds as penetration enhancers. ijpsr.com
Integration of Omics Technologies (Genomics, Proteomics, Metabolomics) for Comprehensive Understanding
A holistic understanding of the biological impact of Nigellimine N-oxide can be achieved through the integration of "omics" technologies. indousmathchem.com
Genomics: Transcriptomic studies (e.g., RNA-sequencing) can reveal changes in gene expression profiles in cells or tissues exposed to Nigellimine N-oxide, providing a broad overview of the cellular pathways it affects.
Proteomics: Analyzing the proteome can identify specific proteins whose expression levels or post-translational modifications are altered by the compound, offering direct insights into its molecular targets and mechanisms.
Metabolomics: This approach can map the changes in the metabolic fingerprint of a biological system in response to Nigellimine N-oxide, uncovering its influence on metabolic pathways. semanticscholar.org
By combining these omics datasets, researchers can construct a comprehensive network of the molecular interactions of Nigellimine N-oxide, moving from a single-target to a systems-level understanding of its activity. semanticscholar.org
Role in Advancing Phytochemical Science and Drug Discovery Pipelines
Nigellimine N-oxide, as a distinct phytochemical entity, plays a role in the broader advancement of phytochemical science and drug discovery. The study of such unique natural products contributes to the growing library of chemical structures with potential therapeutic value. frontiersin.org Its isoquinoline (B145761) scaffold can serve as a template for the synthesis of novel derivatives with improved potency, selectivity, and pharmacokinetic properties. researchgate.net Furthermore, the investigation of compounds like Nigellimine N-oxide reinforces the importance of biodiversity as a source of novel drug leads and highlights the need for continued exploration of traditional medicinal plants using modern scientific methodologies. researchgate.netresearchgate.net
Q & A
Q. What are the primary natural sources of Nigellimine N-oxide, and what methodologies are recommended for its extraction and isolation?
Nigellimine N-oxide is a minor alkaloid found in the seeds of Nigella sativa (black cumin). Extraction typically involves solvent-based methods (e.g., ethanol or methanol) combined with chromatographic techniques like column chromatography or HPLC for purification. The compound’s presence in herbal matrices requires careful removal of lipids (via Soxhlet extraction) and subsequent alkaloid-specific isolation protocols .
Q. Which analytical techniques are most reliable for characterizing the structural properties of Nigellimine N-oxide?
Structural elucidation relies on nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D experiments) and high-resolution mass spectrometry (HR-MS). Gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem MS (LC-MS/MS) can confirm purity and identity in complex matrices. Exact mass data (219.1259 g/mol) and fragmentation patterns are critical for validation .
Q. How can researchers validate the reproducibility of Nigellimine N-oxide synthesis or extraction protocols?
Reproducibility requires detailed documentation of experimental parameters (solvent ratios, temperature, pH) and cross-validation using independent techniques (e.g., comparing NMR spectra with literature). Supporting information should include raw data, calibration curves, and purity assessments, as emphasized in guidelines for academic reporting .
Q. What are the key challenges in quantifying Nigellimine N-oxide in biological samples, and how can they be addressed?
Matrix interference (e.g., from lipids or proteins in plant extracts) necessitates robust sample preparation, such as solid-phase extraction (SPE) or derivatization. LC-MS/MS with internal standards (e.g., deuterated analogs) improves accuracy, as demonstrated in PA (pyrrolizidine alkaloid) N-oxide quantification studies .
Q. Which databases or literature sources provide authoritative toxicological data on Nigellimine N-oxide?
Prioritize primary literature from journals like Mutagenesis and Naunyn-Schmiedeberg's Archives of Pharmacology, which report experimental toxicology. Avoid non-peer-reviewed sources (e.g., commercial websites). Use PubMed and SciFinder with keywords like "aromatic N-oxide mutagenicity" or "Nigella sativa alkaloids" .
Advanced Research Questions
Q. How can computational models like (Q)SAR predict the mutagenic potential of Nigellimine N-oxide, and what are their limitations?
Structure-activity relationship (SAR) fingerprinting evaluates substructures linked to DNA reactivity. For aromatic N-oxides, subclasses like quindioxin derivatives show higher mutagenic alerts, but the general class alert is less reliable. Proprietary databases and expert-rule-based models (e.g., Leadscope) enhance predictions but require validation via Ames tests or micronucleus assays .
Q. What experimental strategies resolve contradictions in transporter-mediated uptake studies of N-oxides (e.g., discrepancies in OCT1 dependency)?
Conflicting results (e.g., OCT1-independent sorafenib N-oxide transport in HepG2 cells) demand comparative studies using knockout models (e.g., Oct1-deficient mice) and overexpression systems. Cross-validate findings with radiolabeled compounds or competitive inhibition assays to identify alternative transporters .
Q. How can isotopic labeling (e.g., deuterium) improve the study of Nigellimine N-oxide’s metabolic fate in vivo?
Stable isotopes (e.g., trimethylamine-d9 N-oxide) serve as internal standards for GC-/LC-MS quantification, enabling precise tracking of absorption, distribution, and excretion. This approach minimizes matrix effects and improves detection limits in pharmacokinetic studies .
Q. What interdisciplinary approaches integrate microbiology and analytical chemistry to study Nigellimine N-oxide’s role in host-microbiome interactions?
Metabolomic workflows (e.g., GC-MS for short-chain fatty acids) can correlate Nigellimine N-oxide levels with microbial activity. Use germ-free animal models or in vitro fermentation systems to isolate microbial contributions to N-oxide biotransformation .
Q. What ethical and methodological considerations are critical when designing animal or human studies involving Nigellimine N-oxide?
Secure ethics committee approval for protocols involving toxicity testing. Adhere to OECD guidelines for in vivo studies, including dose justification, humane endpoints, and transparent reporting of adverse effects. Document chemical safety data (e.g., SDS sheets) and disposal protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
